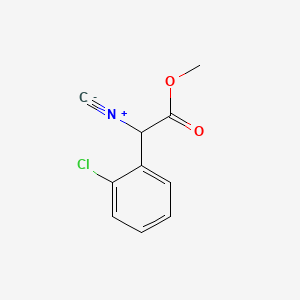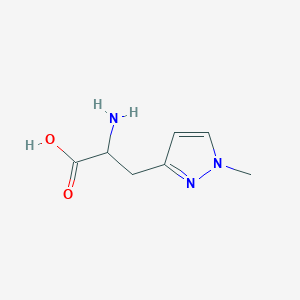
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is a chemical compound with the molecular formula C12H14F3N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and 2-methylpiperidine.
Condensation Reaction: The aldehyde group of 2,3,4-trifluorobenzaldehyde reacts with the amine group of 2-methylpiperidine under acidic or basic conditions to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted piperidine derivatives
Applications De Recherche Scientifique
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpiperidine: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
6-(2,3,4-Trifluorophenyl)piperidine: Lacks the methyl group, affecting its reactivity and biological activity.
2,6-Dimethylpiperidine: Lacks the trifluorophenyl group, leading to different applications and properties
Uniqueness
2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is unique due to the presence of both the trifluorophenyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H14F3N |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
2-methyl-6-(2,3,4-trifluorophenyl)piperidine |
InChI |
InChI=1S/C12H14F3N/c1-7-3-2-4-10(16-7)8-5-6-9(13)12(15)11(8)14/h5-7,10,16H,2-4H2,1H3 |
Clé InChI |
YVWJICINFGWVLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)



![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)




